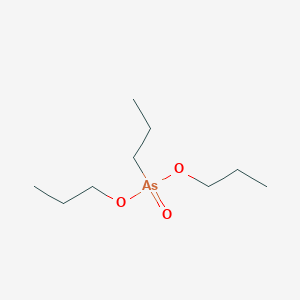
Dipropyl propylarsonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl propylarsonate is an organoarsenic compound with potential applications in various fields. It is characterized by the presence of propyl groups attached to an arsenic atom, forming a unique structure that imparts specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dipropyl propylarsonate can be synthesized through several methods, including the reaction of propyl halides with arsenic trioxide in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
Dipropyl propylarsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of arsenic.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, reduced arsenic species, and substituted organoarsenic compounds.
科学的研究の応用
Dipropyl propylarsonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: this compound is used in the production of specialized chemicals and materials, including semiconductors and catalysts.
作用機序
The mechanism of action of dipropyl propylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This mechanism is exploited in its potential use as an antimicrobial and anticancer agent.
類似化合物との比較
Similar Compounds
Dipropyl ether: Similar in structure but lacks the arsenic atom.
Diethyl propylarsonate: Contains ethyl groups instead of propyl groups.
Tripropylarsine: Contains three propyl groups attached to arsenic.
Uniqueness
Dipropyl propylarsonate is unique due to its specific combination of propyl groups and arsenic, which imparts distinct chemical and biological properties
特性
CAS番号 |
53720-58-4 |
|---|---|
分子式 |
C9H21AsO3 |
分子量 |
252.18 g/mol |
IUPAC名 |
1-[propoxy(propyl)arsoryl]oxypropane |
InChI |
InChI=1S/C9H21AsO3/c1-4-7-10(11,12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
InChIキー |
XQFJXFCMFWDDDR-UHFFFAOYSA-N |
正規SMILES |
CCCO[As](=O)(CCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



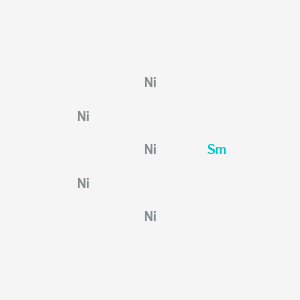
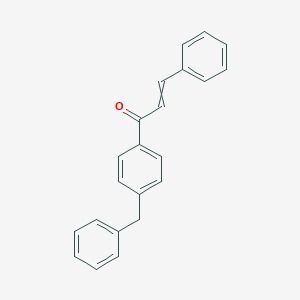
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
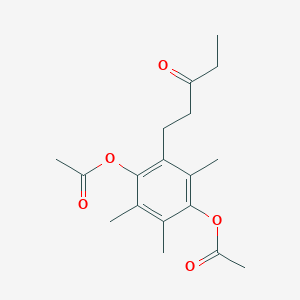
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
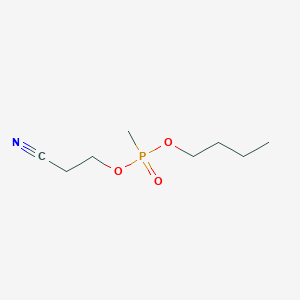
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
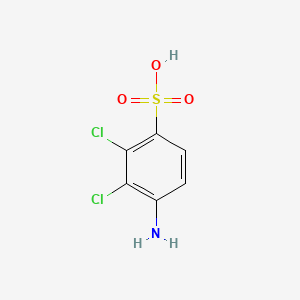
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
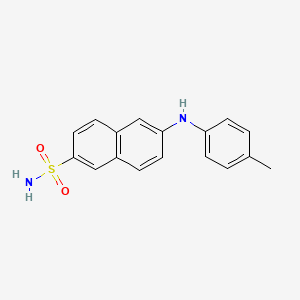
stannane](/img/structure/B14629820.png)


